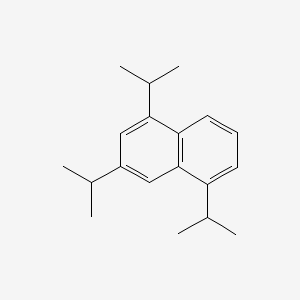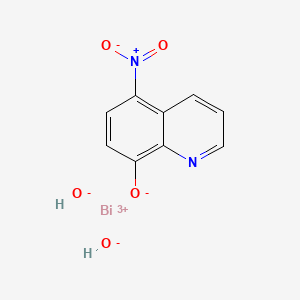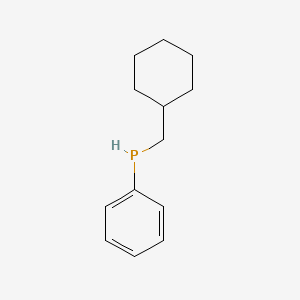
Propionic acid, 2-(p-nitrophenyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionic acid, 2-(p-nitrophenyl)hydrazide is an organic compound with the molecular formula C9H11N3O3 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(p-nitrophenyl)hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(p-nitrophenyl)hydrazide typically involves the reaction of propionic acid with p-nitrophenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Propionic acid, 2-(p-nitrophenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propionic acid, 2-(p-nitrophenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazides.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of propionic acid, 2-(p-nitrophenyl)hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property makes it useful in the inhibition of enzymes that rely on carbonyl groups for their activity. The molecular targets and pathways involved include interactions with aldehydes and ketones in biological systems, leading to the formation of stable hydrazone adducts that can modulate enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionic acid, 2-(2,4-dinitrophenyl)hydrazide: Similar structure but with two nitro groups on the phenyl ring.
Acetic acid, 2-(p-nitrophenyl)hydrazide: Similar structure but with an acetic acid backbone instead of propionic acid.
Butyric acid, 2-(p-nitrophenyl)hydrazide: Similar structure but with a butyric acid backbone instead of propionic acid.
Uniqueness
Propionic acid, 2-(p-nitrophenyl)hydrazide is unique due to its specific hydrazide group and the presence of a single nitro group on the phenyl ring
Eigenschaften
CAS-Nummer |
38562-39-9 |
|---|---|
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
N'-(4-nitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11N3O3/c1-2-9(13)11-10-7-3-5-8(6-4-7)12(14)15/h3-6,10H,2H2,1H3,(H,11,13) |
InChI-Schlüssel |
QHYSTAXXSKHOQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)




![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)







